1-[2-Amino-4-(trifluoromethyl)phenyl]-3-pyrrolidinol
Overview
Description
1-[2-Amino-4-(trifluoromethyl)phenyl]-3-pyrrolidinol is a chemical compound characterized by the presence of an amino group, a trifluoromethyl group, and a pyrrolidinol moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
The trifluoromethyl group in the compound may play a crucial role in these interactions .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may have potential therapeutic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “1-[2-Amino-4-(trifluoromethyl)phenyl]-3-pyrrolidinol”. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
The synthesis of 1-[2-Amino-4-(trifluoromethyl)phenyl]-3-pyrrolidinol typically involves several steps. One common method includes the Suzuki coupling reaction, where imines and phenylboronic acid react under palladium catalysis . Another approach involves halogenation followed by reaction with polar groups such as N-methylpyrrolidone in anhydrous ammonia . Industrial production methods often optimize these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
1-[2-Amino-4-(trifluoromethyl)phenyl]-3-pyrrolidinol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
1-[2-Amino-4-(trifluoromethyl)phenyl]-3-pyrrolidinol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, particularly in drug development, due to its bioactive properties.
Comparison with Similar Compounds
1-[2-Amino-4-(trifluoromethyl)phenyl]-3-pyrrolidinol can be compared to other compounds with similar structural features:
Fipronil: A phenyl pyrazole insecticide with a trifluoromethyl group, known for its broad-spectrum activity.
Sorafenib: A kinase inhibitor used in cancer therapy, containing a trifluoromethyl phenyl group.
Indole Derivatives: Compounds like indomethacin analogs, which also exhibit significant biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[2-amino-4-(trifluoromethyl)phenyl]pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)7-1-2-10(9(15)5-7)16-4-3-8(17)6-16/h1-2,5,8,17H,3-4,6,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYQQINZQPJMTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=C(C=C(C=C2)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201217965 | |
Record name | 1-[2-Amino-4-(trifluoromethyl)phenyl]-3-pyrrolidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201217965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220037-33-1 | |
Record name | 1-[2-Amino-4-(trifluoromethyl)phenyl]-3-pyrrolidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-Amino-4-(trifluoromethyl)phenyl]-3-pyrrolidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201217965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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